
N-(2,4-difluorophenyl)-2-hydroxyacetamide
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-hydroxyacetamide, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a specific type of enzyme, which makes it useful for studying the physiological and biochemical effects of this enzyme in various systems.
Applications De Recherche Scientifique
Synthesis and Chemical Structure Analysis
Synthesis and Characterization : The synthesis of N-Aryl-N-isopropyl-2-hydroxyacetamides, closely related to N-(2,4-difluorophenyl)-2-hydroxyacetamide, has been explored as important intermediates in pesticides. The synthesis involves N-alkylation, N-chloroacetylation, esterification, and transesterification processes. The chemical structures are characterized using NMR and CIMS techniques (Z. Shu, 2001).
Crystal Structure and Antifungal Activity : Novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides, synthesized from α-hydroxyacetamide, showed moderate antifungal activity. Their crystal structures were analyzed using NMR and X-ray analysis (Hui-Hui Yang et al., 2017).
Pharmacological and Biochemical Studies
- Antiplasmodial Properties : N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, structurally related to N-(2,4-difluorophenyl)-2-hydroxyacetamide, were evaluated for in vitro antiplasmodial properties against Plasmodium falciparum. The study revealed potential biological activity and insights into their mode of action against the plasmodial parasite (M. Mphahlele et al., 2017).
Chemical and Environmental Analysis
- Photocatalytic Oxidation Study : The photocatalytic oxidation of 2,4-dichlorophenol by CdS was investigated, considering the role of thioacetamide as a 'bridge' in the process. This study provides insights into the chemical reactions and environmental implications of related acetamide compounds (Walter Z. Tang & C. Huang, 1995).
Radiolytic Stability Studies
- Radiation Stability Assessment : The stability of N,N-di-alkyl-2-hydroxyacetamide derivatives under gamma irradiation was examined, offering insights into the radiolytic stability of such compounds (T. Prathibha et al., 2017).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-5-1-2-7(6(10)3-5)11-8(13)4-12/h1-3,12H,4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJWOXOLPJSKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-hydroxyacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



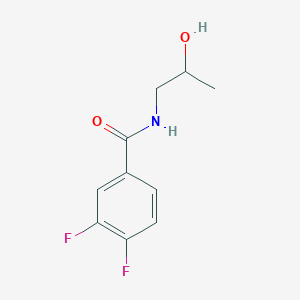
![2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid](/img/structure/B1418517.png)
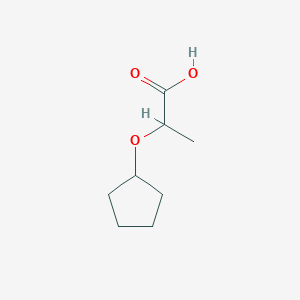
![Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate](/img/structure/B1418520.png)
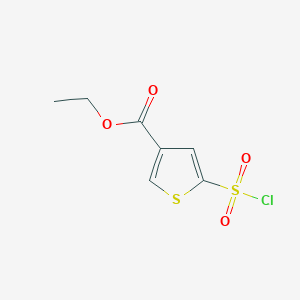
![2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline](/img/structure/B1418523.png)
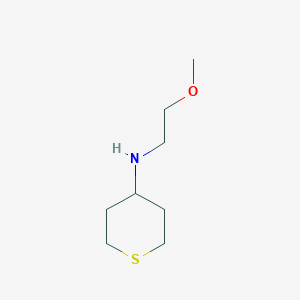
![[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1418528.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1418529.png)
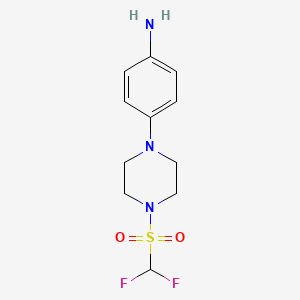

amine](/img/structure/B1418534.png)

![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)